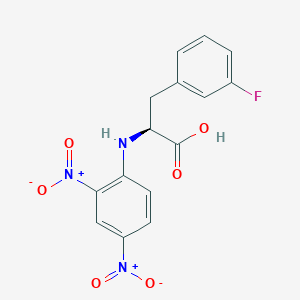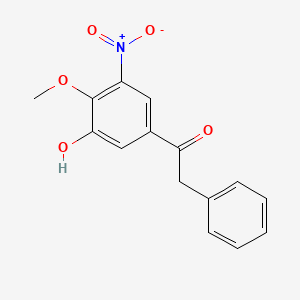
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one is an organic compound with a complex structure that includes hydroxy, methoxy, and nitro functional groups attached to a phenyl ring, along with a phenylethanone moiety
Méthodes De Préparation
The synthesis of 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Hydroxylation: Introduction of a hydroxy group.
Formation of the phenylethanone moiety: This can be achieved through Friedel-Crafts acylation or other suitable methods.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide .
Applications De Recherche Scientifique
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(3-Hydroxy-4-methoxyphenyl)-2-phenylethan-1-one: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
1-(3-Hydroxy-5-nitrophenyl)-2-phenylethan-1-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
1-(4-Methoxy-5-nitrophenyl)-2-phenylethan-1-one: The position of the hydroxy group is different, which can influence its chemical properties and biological interactions
These comparisons highlight the unique combination of functional groups in 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
473789-93-4 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
1-(3-hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H13NO5/c1-21-15-12(16(19)20)8-11(9-14(15)18)13(17)7-10-5-3-2-4-6-10/h2-6,8-9,18H,7H2,1H3 |
Clé InChI |
YLFVPDGRBSJCLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1O)C(=O)CC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


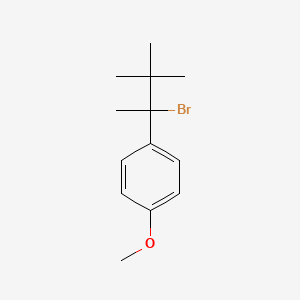
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
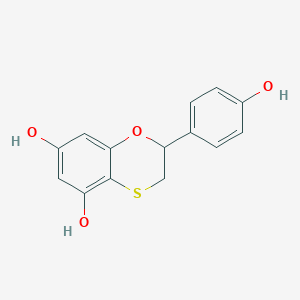
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
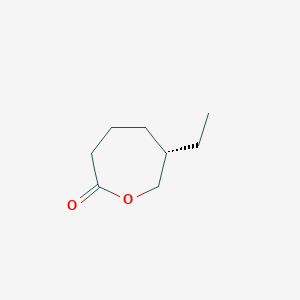
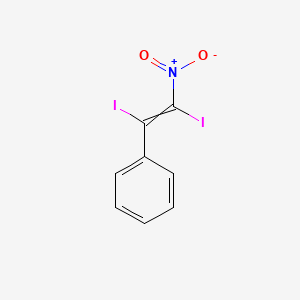
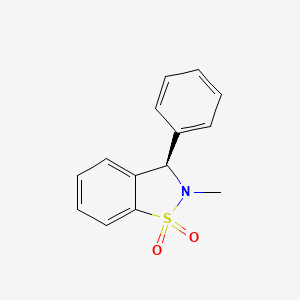
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

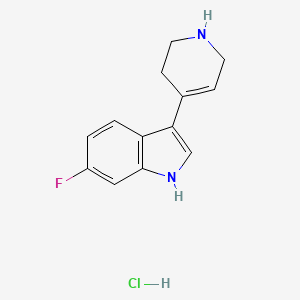
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
